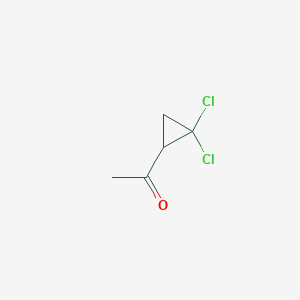

1-(2,2-Dichlorocyclopropyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(2,2-Dichlorocyclopropyl)ethanone” is a chemical compound with the molecular formula C5H6Cl2O . It has an average mass of 153.007 Da and a monoisotopic mass of 151.979568 Da . This compound is mainly used as a chemical intermediate .

Synthesis Analysis

The synthesis of “1-(2,2-Dichlorocyclopropyl)ethanone” involves taking cyclopropylmethyl ketone as a raw material, dissolving it in a solvent, adding a compound containing metal aluminum as a catalyst, and introducing chlorine to perform a chlorination reaction . The chlorinated product is then subjected to reduced pressure distillation to remove the solvent, and the “1-(2,2-Dichlorocyclopropyl)ethanone” is obtained by rectification .Molecular Structure Analysis

The molecular structure of “1-(2,2-Dichlorocyclopropyl)ethanone” consists of a cyclopropyl group attached to an ethanone group, with two chlorine atoms attached to the cyclopropyl group .Physical And Chemical Properties Analysis

“1-(2,2-Dichlorocyclopropyl)ethanone” has a molecular weight of 153.01 . The InChI code for this compound is 1S/C5H6Cl2O/c1-3(8)4-2-5(4,6)7/h4H,2H2,1H3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis of Agricultural Fungicides: 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a derivative of 1-(2,2-Dichlorocyclopropyl)ethanone, is crucial for synthesizing prothioconazole, a promising agricultural fungicide. It is synthesized via nucleophilic substitution and optimized for high yield and purity, suitable for industrial application (H. Ji et al., 2017).

Biochemical Synthesis

- Creation of Chiral Intermediates for Medications: (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for Ticagrelor, a treatment for acute coronary syndromes, is synthesized from 2-chloro-1-(3,4-difluorophenyl)ethanone, a related compound to 1-(2,2-Dichlorocyclopropyl)ethanone. This process is noted for its high conversion rate, green and environmentally sound approach, and potential for industrial use (Xiang Guo et al., 2017).

Pharmaceutical and Drug Development

- Synthesis of Branched Tryptamines: The rearrangement of cyclopropylketone arylhydrazones, derived from compounds similar to 1-(2,2-Dichlorocyclopropyl)ethanone, leads to the formation of tryptamine derivatives. This method is effective in synthesizing enantiomerically pure tryptamine derivatives, essential in pharmaceutical research (R. Salikov et al., 2017).

Chemical Characterization

- Crystal Structure Analysis: A study on 1-(5-chloro-2-hydroxyphenyl)ethanone, a structurally similar compound to 1-(2,2-Dichlorocyclopropyl)ethanone, delves into its crystal structure using various techniques, providing valuable insights into its molecular structure and potential applications in material science and chemistry (D. Majumdar, 2016).

Catalytic Behavior

- Catalysis in Organic Chemistry: Research into compounds like 1-(2,2-Dichlorocyclopropyl)ethanone has led to the synthesis of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines, highlighting their catalytic behavior toward ethylene reactivity, an area critical in organic and industrial chemistry (Wen‐Hua Sun et al., 2007).

Enantioselective Synthesis

- Enantioselective Synthesis for Antifungal Agents: The biotransformation of 2-chloro-1-(2,4-dichlorophenyl)ethanone by a specific Acinetobacter sp. strain for the highly enantioselective synthesis of a chiral intermediate of Miconazole, an antifungal agent, demonstrates the potential of microbial biocatalysis in pharmaceutical synthesis (Yan-Li Miao et al., 2019).

Eigenschaften

IUPAC Name |

1-(2,2-dichlorocyclopropyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2O/c1-3(8)4-2-5(4,6)7/h4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATQAOXFDDOSLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC1(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Dichlorocyclopropyl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-3-Hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B3014334.png)

![(3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3014335.png)

![(E)-N-[4-(Furan-2-YL)-4-oxobutan-2-YL]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3014341.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B3014345.png)

![3-(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol;dihydrochloride](/img/structure/B3014348.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B3014349.png)

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3014352.png)